molecular formula C23H23ClN4O5S B2860558 N-[3-(dimethylamino)propyl]-2-(1,3-dioxoisoindol-2-yl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride CAS No. 1330372-22-9

N-[3-(dimethylamino)propyl]-2-(1,3-dioxoisoindol-2-yl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride

Cat. No.: B2860558
CAS No.: 1330372-22-9
M. Wt: 502.97
InChI Key: JATXQRBCNRLOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound is a hydrochloride salt featuring a substituted acetamide backbone. Its structure integrates two critical heterocyclic moieties:

  • 1,3-Dioxoisoindol-2-yl group: A phthalimide derivative known for its electron-withdrawing properties and role in enhancing metabolic stability .
  • [1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl group: A fused benzothiazole ring with a dioxole substituent, which may confer rigidity and influence π-π stacking interactions.

The N-[3-(dimethylamino)propyl] side chain introduces a tertiary amine, enhancing solubility in acidic environments.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(1,3-dioxoisoindol-2-yl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S.ClH/c1-25(2)8-5-9-26(23-24-16-10-17-18(32-13-31-17)11-19(16)33-23)20(28)12-27-21(29)14-6-3-4-7-15(14)22(27)30;/h3-4,6-7,10-11H,5,8-9,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATXQRBCNRLOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride typically involves multi-step organic synthesis. The process may include:

  • Formation of the dioxolo-benzo-thiazole core through cyclization reactions.
  • Introduction of the dimethylamino propyl group via alkylation or amination reactions.
  • Coupling with the isoindolinone moiety through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Potential oxidation of the thiazole ring or other functional groups.

    Reduction: Reduction of the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include modified versions of the original compound with different functional groups or ring structures.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets involved in disease pathways.

Industry

In industry, it might find applications in the development of new materials, pharmaceuticals, or chemical processes.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Features

The target compound shares core motifs with several analogs (Table 1). Key comparisons include:

Key Observations :

  • Heterocyclic Diversity : Unlike Compound 14 (dioxopiperidine core), the target compound’s benzothiazole-dioxole system may enhance aromatic interactions.
  • Side Chain Variations: The dimethylaminopropyl group in the target compound contrasts with pyridinyl (S4c) or dithiophthalimidomethyl (Compound 14), affecting polarity and bioavailability.

Spectroscopic and Analytical Comparisons

NMR Analysis

demonstrates that chemical shift differences in specific regions (e.g., δ 29–44 ppm) correlate with substituent changes in analogs . For the target compound, such shifts would localize to the benzothiazole-dioxole moiety, distinguishing it from simpler phthalimide derivatives like S4c.

Mass Spectrometry
  • Compound 14 : Exhibits a fragment at m/z 383 (M-52), suggesting loss of a dithiophthalimide group .
  • Molecular Networking : Using cosine scores (), the target compound’s MS/MS profile would cluster with phthalimide-containing analogs (e.g., S4c) if fragmentation patterns align .

Physicochemical Properties

  • Solubility: The dimethylaminopropyl group in the target compound likely improves aqueous solubility (as hydrochloride salt) compared to non-ionic analogs like Compound 17 .
  • Melting Points : S4c and S4d () melt at 180–190°C , whereas the target compound’s benzothiazole ring may elevate its melting point further.

Q & A

Q. Q1. What are the critical steps in synthesizing this compound, and how can reaction intermediates be characterized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiazole-dioxole core via cyclization of a 2-aminothiophenol derivative with a dioxolane precursor under acidic conditions . Subsequent steps include:

Amide bond formation : Reacting the core with a dimethylaminopropyl halide in the presence of a base (e.g., NaH) to introduce the dimethylamino group.

Hydrochloride salt formation : Treating the final product with HCl to enhance solubility .
Characterization Tools :

  • NMR and FT-IR : Confirm functional groups and connectivity (e.g., amide C=O at ~1650 cm⁻¹, benzothiazole ring vibrations at 1500–1600 cm⁻¹) .
  • HPLC : Monitor reaction progress and purity (>95% purity threshold for biological assays) .

Q. Q2. How can the molecular structure and crystallinity of this compound be validated?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and confirm stereochemistry. Key parameters include R-factor (<0.05) and bond-length discrepancies (<0.02 Å) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C indicates suitability for high-temperature applications) .

Advanced Research Questions

Q. Q3. How can computational modeling optimize the synthesis pathway and predict reactivity?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization energy barriers >25 kcal/mol may require catalyst optimization) .
  • Reaction path search algorithms : Tools like GRRM or SCINE automate exploration of intermediates, reducing trial-and-error in multi-step syntheses .

Q. Table 1: Key Computational Parameters for Reaction Optimization

ParameterValue/ApproachRelevance
ΔG‡ (Activation Energy)<20 kcal/mol (Feasible)Indicates kinetically accessible pathways
Solvent ModelCOSMO-RSAccounts for solvent effects in polar media
Basis Setdef2-TZVPBalances accuracy and computational cost

Q. Q4. How can conflicting biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

Methodological Answer:

  • Dose-response profiling : Use MTT assays across a concentration gradient (e.g., 0.1–100 μM) to differentiate cytotoxic (IC50 <10 μM) vs. therapeutic effects (EC50 >20 μM) .
  • Target-specific assays : Employ SPR (surface plasmon resonance) to measure binding affinity (KD) to proposed targets (e.g., kinases or GPCRs). A KD <1 μM suggests direct interaction .
    Example Workflow :

Validate purity via LC-MS.

Screen against a panel of cancer (e.g., MCF-7) and normal cell lines (e.g., HEK293).

Cross-reference with transcriptomic data to identify overexpressed pathways .

Q. Q5. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility)?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) like particle size (target: 50–200 nm) and polymorphic form .
  • Salt selection : Compare hydrochloride vs. mesylate salts via phase solubility diagrams. Hydrochloride salts typically offer >50 mg/mL solubility in aqueous buffers .

Data Analysis and Contradiction Resolution

Q. Q6. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign ambiguous signals (e.g., overlapping benzothiazole protons at δ 7.5–8.0 ppm) and confirm through-space correlations .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms during synthesis (e.g., confirm amide bond formation via ¹³C NMR at ~170 ppm) .

Q. Q7. What statistical approaches validate reproducibility in biological assays?

Methodological Answer:

  • ANOVA with Tukey’s post-hoc test : Compare triplicate datasets (n=3) to identify outliers (p <0.05).
  • Z’-factor analysis : Ensure assay robustness (Z’ >0.5 indicates minimal variability) .

Advanced Structural and Functional Insights

Q. Table 2: Comparative Bioactivity of Analogous Compounds

Compound ClassIC50 (Cancer Cells)Selectivity Index (Normal vs. Cancer)
Benzothiazole-dioxole8.2 μM (MCF-7)3.5x (HEK293 vs. MCF-7)
Isoindole derivatives12.4 μM (A549)1.8x
Thienopyridine analogs5.6 μM (HeLa)4.2x
Data adapted from

Q. Q8. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Fragment-based drug design (FBDD) : Replace the isoindole-1,3-dione moiety with bioisosteres (e.g., phthalazinone) to enhance solubility without compromising affinity .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., dimethylamino group contributes ~30% to logP reduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.